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Introduction
Ceralasertib, also known by its research code AZD6738, is a potent and selective, orally

bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a

critical apical kinase in the DNA Damage Response (DDR) pathway, playing a central role in

resolving DNA replication stress and repairing damaged DNA.[2] By targeting ATR, Ceralasertib

represents a promising therapeutic strategy for cancers with inherent genomic instability or

those that have developed resistance to DNA-damaging agents. This technical guide provides

a comprehensive overview of the foundational preclinical and early clinical research on

Ceralasertib, focusing on its mechanism of action, key experimental data, and the

methodologies employed in these seminal studies.

Core Mechanism of Action
Ceralasertib functions as an ATP-competitive inhibitor of ATR kinase.[3] In response to

replication stress, such as stalled replication forks, ATR is activated and phosphorylates a

number of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[3] This

phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, allowing time

for DNA repair.[3] Ceralasertib's inhibition of ATR abrogates this response, preventing the

phosphorylation of CHK1.[4] This leads to the accumulation of DNA damage, forcing cells to

enter mitosis with under-replicated or damaged DNA, ultimately resulting in mitotic catastrophe

and apoptosis.[2] Interestingly, inhibition of ATR by Ceralasertib can also lead to an increase in
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ATM-dependent signaling, as evidenced by the upregulation of phosphorylated RAD50

(pRAD50).[4]

Signaling Pathway
The following diagram illustrates the central role of ATR in the DNA damage response and the

mechanism by which Ceralasertib exerts its effect.
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Ceralasertib inhibits ATR, preventing CHK1 activation and promoting apoptosis.

Quantitative Data Summary
In Vitro Potency of Ceralasertib
The following table summarizes the half-maximal inhibitory concentration (IC50) of Ceralasertib

in various cancer cell lines, demonstrating its potency as an ATR inhibitor.
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Cell Line Cancer Type IC50 (nM) Reference

LoVo Colorectal Carcinoma 1 (Enzyme Assay) [1]

H23
Non-Small Cell Lung

Cancer
Varies [1]

H460
Non-Small Cell Lung

Cancer
Varies [1]

A549
Non-Small Cell Lung

Cancer
Varies [1]

H358
Non-Small Cell Lung

Cancer
Varies [1]

Breast Cancer Cell

Lines
Breast Cancer 300 - >1000 [1]

Early Phase Clinical Trial Outcomes
The tables below summarize key findings from early phase clinical trials of Ceralasertib, both

as a monotherapy and in combination with other agents.

Phase I Monotherapy Study (NCT02223923)[5][6]

Parameter Value

Patient Population 67 patients with advanced solid tumors

Dosing
20–240 mg twice daily (BD), continuous or

intermittent (14 of 28-day cycle)

Recommended Phase 2 Dose (RP2D) 160 mg BD for 2 weeks in a 4-week cycle

Overall Response Rate (ORR) 8% (5 confirmed partial responses)

Stable Disease (SD) 52% (34 patients)

Progressive Disease (PD) 41% (27 patients)

Dose-Limiting Toxicities (DLTs) Hematological (thrombocytopenia)
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Phase I Combination Study with Carboplatin (NCT02264678)[7][8]

Parameter Value

Patient Population 36 patients with advanced solid tumors

Ceralasertib Dosing
Escalating doses from 20 mg BD to 60 mg once

daily (QD)

Carboplatin Dosing Fixed dose (AUC5)

Recommended Phase 2 Dose (RP2D)
40 mg QD Ceralasertib on days 1-2 with

Carboplatin AUC5 every 3 weeks

Partial Responses
2 patients (with absent/low ATM or SLFN11

expression)

Stable Disease 53% (18 of 34 evaluable patients)

Most Common Grade ≥3 Adverse Events
Anemia (39%), thrombocytopenia (36%),

neutropenia (25%)

Phase I Combination Study with Paclitaxel[9][10][11]

Parameter Value

Patient Population
57 patients with refractory solid tumors

(enriched for melanoma)

Ceralasertib Dosing Escalating doses from 40 mg QD to 240 mg BD

Paclitaxel Dosing 80 mg/m² on days 1, 8, 15 of a 28-day cycle

Recommended Phase 2 Dose (RP2D)
240 mg BD Ceralasertib on days 1-14 with

paclitaxel

Overall Response Rate (ORR) 22.6%

ORR in Melanoma (post anti-PD1) 33.3%

Most Common Toxicities
Neutropenia (68%), anemia (44%),

thrombocytopenia (37%)
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Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the concentration of Ceralasertib that inhibits cell growth by 50%

(GI50).

Protocol:

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density that allows for

logarithmic growth over the treatment period.

Treatment: Cells are treated with a range of concentrations of Ceralasertib.

Incubation: Plates are incubated for a defined period (e.g., 72 hours).

Viability Assessment: Cell viability is measured using a metabolic assay such as MTS or

CellTiter-Glo.

Data Analysis: The GI50 is calculated by fitting a dose-response curve to the data.[12]

Western Blot for Phospho-CHK1
Objective: To assess the inhibition of ATR kinase activity by measuring the phosphorylation of

its downstream target, CHK1.

Protocol:

Cell Treatment: Cells are treated with Ceralasertib for a specified time.

Lysate Preparation: Cells are lysed to extract total protein.

Protein Quantification: Protein concentration is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: The membrane is probed with primary antibodies against phospho-CHK1

(Ser345) and total CHK1, followed by HRP-conjugated secondary antibodies.
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Detection: The signal is detected using chemiluminescence.

In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Ceralasertib as a monotherapy or in

combination with other agents in a living organism.

Protocol:

Cell Implantation: Human cancer cells are subcutaneously injected into

immunocompromised mice (e.g., nude mice).

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment: Mice are randomized into treatment groups and dosed with Ceralasertib (e.g., via

oral gavage) and/or other therapeutic agents according to the study design.

Monitoring: Tumor volume and body weight are measured regularly.

Endpoint: The study is concluded when tumors reach a predetermined size or after a

specified duration. Tumors may be excised for further analysis (e.g., immunohistochemistry).

[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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